4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride
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Overview
Description
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is a chemical compound that is commonly used in scientific research. It is a diazonium salt that is used for the synthesis of various organic compounds. This compound has several unique properties that make it useful in a variety of research applications.
Mechanism Of Action
The mechanism of action of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is not well understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in other organic compounds. This results in the formation of new bonds and the synthesis of various organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride. However, it is known that the compound is highly reactive and can cause skin and eye irritation. It is also toxic if ingested or inhaled.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is its versatility in the synthesis of organic compounds. It is a highly reactive compound that can be used in a variety of reactions. However, the compound is also highly toxic and requires careful handling and storage. In addition, the synthesis of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is a multi-step process that requires specific reaction conditions.
Future Directions
There are several potential future directions for research on 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride. One area of research could focus on the development of new synthesis methods that are more efficient and less toxic. Another area of research could focus on the use of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride in the synthesis of new pharmaceuticals and agrochemicals. Finally, research could be conducted on the biochemical and physiological effects of the compound to better understand its potential toxicity and health effects.
Synthesis Methods
The synthesis of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is a multi-step process that involves the reaction of aniline with nitrous acid. The first step of the synthesis involves the formation of a diazonium salt, which is then reacted with ethylene glycol to form the final product. The reaction conditions for the synthesis of 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride are highly specific and require careful control of temperature, pH, and reaction time.
Scientific Research Applications
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is used in a variety of scientific research applications. One of the most common uses of this compound is in the synthesis of organic compounds. It is used as a diazonium salt in the synthesis of azo dyes, which are widely used in the textile industry. In addition, 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride is used in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
134-94-1 |
---|---|
Product Name |
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride |
Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;chloride |
InChI |
InChI=1S/C10H14N3O.ClH/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;/h3-6,14H,2,7-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
LFKVCVGVGODJQN-UHFFFAOYSA-M |
SMILES |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-] |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-] |
Other CAS RN |
134-94-1 |
Origin of Product |
United States |
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